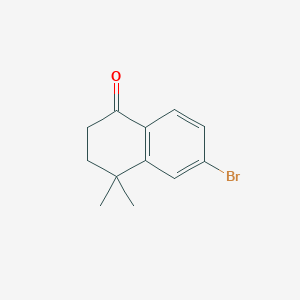

6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one

描述

6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a dihydronaphthalene ring system. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique structural features and potential biological activities.

属性

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRLTYBJEKHTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one typically involves the bromination of a suitable precursor, such as 4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one. This can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent hydrocarbon.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of the parent hydrocarbon.

Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal properties. In vitro studies have demonstrated that it possesses activity against a range of pathogenic bacteria and fungi. This makes it a candidate for further development as a therapeutic agent in treating infectious diseases .

Organic Synthesis

Building Block in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reaction schemes to synthesize more complex molecules. For example, it can undergo nucleophilic substitution reactions to introduce different functional groups, enhancing its utility in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Naphthalene Derivatives

The compound is also used in the synthesis of naphthalene derivatives through cyclization reactions. Its unique structure allows for the formation of diverse naphthalene-based compounds that are valuable in both academic research and industrial applications .

Material Science

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry. Its reactive bromine atom can be utilized to initiate polymerization processes or as a cross-linking agent in the development of new polymeric materials with enhanced properties .

Nanomaterials

Research is ongoing into the use of this compound in the synthesis of nanomaterials. Its ability to interact with various substrates makes it a candidate for developing nanocomposites with specific electrical or optical properties .

Case Studies

作用机制

The mechanism of action of 6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

相似化合物的比较

Similar Compounds

6-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one: Similar structure with a chlorine atom instead of bromine.

4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one: Parent compound without the bromine atom.

6-Bromo-4-methyl-3,4-dihydronaphthalen-1(2h)-one: Similar compound with one methyl group instead of two.

Uniqueness

6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2h)-one is unique due to the presence of both bromine and two methyl groups, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the methyl groups can affect the compound’s steric and electronic properties.

生物活性

6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of brominated naphthalenes. Its unique structure, characterized by a bromine atom and two methyl groups attached to a dihydronaphthalene ring, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, enzyme interactions, and comparative studies with similar compounds.

- IUPAC Name : 6-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one

- Molecular Formula : C₁₂H₁₃BrO

- Molecular Weight : 253.13 g/mol

- CAS Number : 98453-60-2

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

- The compound may inhibit specific enzymes by binding to their active sites. This interaction can disrupt normal cellular processes and metabolic pathways.

2. Receptor Binding

- It may interact with cellular receptors, modulating signal transduction pathways that are crucial for various physiological responses.

3. DNA Intercalation

- The compound could intercalate into DNA, affecting gene expression and cellular functions, potentially leading to cytotoxic effects in certain cell types.

Antifungal Activity

Research has indicated that compounds structurally related to this compound exhibit antifungal properties. For instance, studies have shown that related brominated naphthalenes can inhibit the growth of fungi such as Candida albicans and Aspergillus flavus through mechanisms involving cytochrome P450 enzyme inhibition .

Antibacterial Activity

In vitro studies have demonstrated that certain derivatives of naphthalene compounds exhibit moderate to significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess this activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 6-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Structure | Moderate antifungal activity | Chlorine substitution affects reactivity |

| 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | Structure | Low biological activity | Parent compound without halogen |

| 6-Bromo-4-methyl-3,4-dihydronaphthalen-1(2H)-one | Structure | Variable activity | One methyl group reduces steric hindrance |

Case Studies

Several case studies have focused on the biological implications of brominated naphthalene derivatives:

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various naphthalene derivatives against Candida albicans. The results indicated that compounds with bromine substitution exhibited enhanced antifungal activity compared to their chlorine counterparts .

Case Study 2: Enzyme Interaction

Research on enzyme inhibition revealed that certain derivatives could selectively inhibit cytochrome P450 enzymes involved in steroid biosynthesis. This selectivity is crucial for developing therapeutic agents targeting hormonal pathways .

常见问题

Q. What are the established synthetic routes for 6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via Claisen–Schmidt condensation (for analogous structures) or Friedel–Crafts acylation followed by bromination. For example:

- Claisen–Schmidt method : Reacting substituted benzaldehydes with brominated tetralone intermediates under basic conditions (e.g., ethanol/L-proline) yields arylidene derivatives. This method is effective for introducing electron-withdrawing groups like bromine .

- Bromination : Direct bromination of 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one using AlCl₃ as a catalyst in dichloromethane achieves regioselective bromination at the 6-position with ~90% yield .

Q. How is the compound characterized structurally and spectroscopically?

- X-ray crystallography : Single-crystal diffraction (e.g., monoclinic space group P2₁/n) confirms chair conformations in the dihydronaphthalenone ring and dihedral angles between aromatic planes. Weak hydrogen bonds (e.g., C–H⋯O) stabilize crystal packing .

- NMR/FTIR : Key signals include δ ~2.5–3.0 ppm (methylene protons), δ ~7.0–8.0 ppm (aromatic protons), and carbonyl stretching at ~1680 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound?

- GHS hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H332/H335 (respiratory irritation).

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and store in a dark, dry environment at room temperature .

Advanced Research Questions

Q. How do crystallographic challenges arise in analyzing derivatives of this compound, and how are they resolved?

- Disorder in crystal lattices : Bromine’s high electron density can cause anisotropic displacement artifacts. Refinement using SHELXL (with riding H-atoms and isotropic displacement parameters) improves accuracy .

- Weak hydrogen bonds : Non-classical interactions (e.g., C–H⋯π) require high-resolution data (<1.0 Å) for reliable modeling. Programs like WinGX/ORTEP visualize these interactions .

Q. What mechanistic insights explain the biological activity of brominated tetralone derivatives?

- Hydrophobic interactions : The dihydronaphthalenone core and bromine enhance lipid membrane permeability, critical for targeting intracellular proteins (e.g., kinase inhibitors) .

- Structure–activity relationships (SAR) : Substituents at the 6-position (e.g., Br vs. OMe) modulate potency. For example, bromine improves metabolic stability but may reduce solubility .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Molecular docking : Docking into enzyme active sites (e.g., ACE or CYP450 isoforms) using AutoDock Vina identifies key interactions (e.g., halogen bonding with Br).

- DFT calculations : Optimizing geometry at the B3LYP/6-31G* level predicts electrophilic regions for functionalization .

Q. How are analytical discrepancies resolved (e.g., conflicting NMR vs. XRD data)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。